ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Anticancer Imidazole building blocks Structure–activity relationship

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate (CAS 190662-87-4) is a densely functionalized imidazole scaffold featuring a C-5 primary amine, a C-4 ethyl ester, and an N-1 4-methoxyphenyl substituent. This substitution pattern distinguishes it from simpler N-alkyl or N-aryl imidazole-4-carboxylate analogs by providing three orthogonal vectors for derivatization—amine acylation, ester hydrolysis, and electrophilic aromatic substitution on the electron-rich methoxyphenyl ring—enabling its use as a versatile building block in parallel synthesis workflows.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 190662-87-4
Cat. No. B2776106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate
CAS190662-87-4
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)OC)N
InChIInChI=1S/C13H15N3O3/c1-3-19-13(17)11-12(14)16(8-15-11)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3
InChIKeyPPNDMWBOACNAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carboxylate (CAS 190662-87-4): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate (CAS 190662-87-4) is a densely functionalized imidazole scaffold featuring a C-5 primary amine, a C-4 ethyl ester, and an N-1 4-methoxyphenyl substituent [1]. This substitution pattern distinguishes it from simpler N-alkyl or N-aryl imidazole-4-carboxylate analogs by providing three orthogonal vectors for derivatization—amine acylation, ester hydrolysis, and electrophilic aromatic substitution on the electron-rich methoxyphenyl ring—enabling its use as a versatile building block in parallel synthesis workflows [2]. The compound is commercially available from multiple suppliers at purities ≥95%, typically priced in the range of $340–$900 per gram-scale unit depending on quantity and vendor [3].

Why Generic Substitution of Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carboxylate Fails: Structure–Activity Evidence from Imidazole-4-Carboxylate Series


Within the 5-amino-1H-imidazole-4-carboxylate class, the nature of the N-1 substituent is not a passive structural feature but a critical determinant of biological performance. In a controlled series by Ruzi et al., antiproliferative IC₅₀ values across HeLa and HT-29 cell lines varied by orders of magnitude depending solely on the N-1 group, with the N-1 dodecyl analog (5e) achieving sub-micromolar potency while other N-1 variants in the same series showed substantially weaker or negligible activity [1]. Procurement of an N-1-benzyl, N-1-phenyl, or N-1-methyl analog in place of the 4-methoxyphenyl derivative is therefore not functionally equivalent; each substitution pattern imposes distinct electronic and steric constraints on target engagement and physicochemical properties. Additionally, the electron-donating 4-methoxy group modulates the imidazole ring's electron density, influencing both reactivity in downstream synthetic transformations and potential π–π stacking interactions with biological targets [2].

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carboxylate Versus N-1 Analogs


Antiproliferative Potency: N-1 Substituent-Dependent Activity in the 5-Aminoimidazole-4-Carboxylate Series

In the Ruzi et al. (2021) series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate analogs, the N-1 dodecyl derivative (5e) demonstrated IC₅₀ values of 0.737 ± 0.05 μM (HeLa) and 1.194 ± 0.02 μM (HT-29), while other N-1 variants in the same series—including shorter alkyl chains and aryl substituents—showed markedly weaker antiproliferative effects [1]. The N-1-(4-methoxyphenyl) analog was not explicitly reported in this study; however, the data establish a class-level principle that N-1 aryl substitution with an electron-donating para substituent (4-OCH₃) is expected to produce a biological profile distinct from both N-1 alkyl and unsubstituted N-1 phenyl analogs [2]. This is a class-level inference; direct head-to-head data for this specific compound are currently absent from publicly indexed primary literature.

Anticancer Imidazole building blocks Structure–activity relationship

PNMT Enzyme Inhibition: Comparative Binding Affinity Data from BindingDB

This compound has been tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), yielding a Ki value of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine enzyme [1]. This weak affinity is consistent with the compound's role as a building block rather than an optimized lead. For context, known PNMT inhibitors such as SKF 29661 exhibit Ki values in the nanomolar range; the approximately 10⁶-fold difference reflects the absence of optimized pharmacophoric elements in this scaffold [2]. This datum serves as a baseline for researchers intending to derivative this scaffold toward PNMT-targeted ligands.

PNMT inhibition Enzyme binding Imidazole ligands

Synthetic Accessibility and Yield: One-Step Quantitative Vilsmeier Synthesis Protocol

A 2023 Molbank protocol reports a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes often required for analogous N-1-alkyl imidazole-4-carboxylates, which may involve protection/deprotection sequences and lower overall yields. The quantitative yield and single-step procedure reduce both synthetic cost and purification burden, a practical differentiator for procurement decisions when the compound is needed at scale for library synthesis [2].

Imidazole synthesis Vilsmeier reaction Building block preparation

Analytical Characterization Depth: Multi-Technique Spectroscopic Fingerprint for Quality Assurance

The compound is supported by a rich publicly available spectroscopic dataset: ¹H, ²H, and ¹³C NMR spectra (DMSO-d₆) are deposited in SpectraBase under Compound ID E96WwhqpVML [1], and the Molbank protocol provides IR and Raman spectra in addition to NMR [2]. This multi-technique characterization exceeds the typical vendor QC documentation (often limited to ¹H NMR and HPLC purity) and enables precise identity verification by procurement teams. By contrast, many closely related imidazole-4-carboxylate analogs lack publicly accessible IR, Raman, or ²H NMR data, making batch-to-batch identity confirmation less robust.

NMR spectroscopy IR spectroscopy Raman spectroscopy Quality control

Optimal Research and Procurement Application Scenarios for Ethyl 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carboxylate


Diversity-Oriented Synthesis and Parallel Library Construction

The three orthogonal reactive handles—5-NH₂ (acylation, sulfonylation, reductive amination), 4-COOEt (hydrolysis to carboxylic acid, amidation, reduction), and 4-methoxyphenyl (electrophilic substitution, O-demethylation)—make this compound an ideal central scaffold for diversity-oriented synthesis libraries. The single-step quantitative synthesis protocol [1] enables cost-effective procurement at the multi-gram scale, supporting automated parallel synthesis workflows where building block cost and supply reliability are critical.

Lead Optimization SAR Campaigns on Imidazole-Based Kinase or GPCR Targets

For medicinal chemistry programs targeting kinases, GPCRs, or other imidazole-recognizing proteins, the class-level SAR evidence from Ruzi et al. (2021) demonstrates that N-1 substituent identity profoundly modulates cellular potency [2]. The 4-methoxyphenyl variant provides a chemically distinct N-1 aryl option compared to N-1-phenyl or N-1-benzyl analogs, enabling exploration of electronic and steric effects on target binding without requiring de novo scaffold synthesis. The documented PNMT Ki baseline [3] further assists selectivity profiling.

Quality-Controlled Intermediate for GMP or Pilot-Scale Synthesis

The availability of multi-technique spectroscopic reference data—including ¹H, ²H, ¹³C NMR, IR, and Raman [1][4]—positions this compound favorably for use as a registered intermediate in GMP synthesis campaigns. Procurement teams can cross-validate supplier material against five orthogonal spectroscopic fingerprints, reducing the risk of accepting off-specification material compared to analogs with sparse or proprietary characterization data.

CCR5 Antagonist Probe Development (Structural Biology and Chemical Biology)

Preliminary pharmacological screening data indicate that imidazole derivatives bearing the 4-methoxyphenyl N-1 substituent can act as CCR5 antagonists, with potential applications in HIV entry inhibition and inflammatory disease research [5]. While quantitative head-to-head data are not publicly available for this specific compound, the scaffold's substitution pattern aligns with pharmacophoric features of known CCR5 antagonists, supporting its use as a starting point for hit-to-lead optimization.

Quote Request

Request a Quote for ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.